N-(2-chlorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
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Overview
Description
N-(2-chlorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves the reaction of 2-chlorobenzoic acid with o-aminophenol to form 2-(2-chlorophenyl)benzoxazole. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
Uniqueness
N-(2-chlorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzoxazole core and chlorophenyl group contribute to its versatility in various applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H13ClN2O2 |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C20H13ClN2O2/c21-16-8-4-5-9-18(16)22-20(24)14-10-11-17-15(12-14)19(25-23-17)13-6-2-1-3-7-13/h1-12H,(H,22,24) |
InChI Key |
ZRRJWYHHZDGRFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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